N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-5-CHLOROTHIOPHENE-2-SULFONAMIDE
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Overview
Description
N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide is a complex organic compound that features a benzofuran moiety, a thiophene ring, and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide typically involves multiple steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving salicylaldehyde and chloroacetic acid.
Introduction of Hydroxypropyl Group: The hydroxypropyl group can be introduced via a Grignard reaction or other alkylation methods.
Formation of Thiophene Ring: The thiophene ring can be synthesized through cyclization reactions involving sulfur and appropriate carbon sources.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis and the use of green chemistry principles may be employed .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
Oxidation: Oxidized benzofuran derivatives.
Reduction: Hydroxy derivatives of the compound.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-(2-benzofuranyl)-2-imidazoline and 2-(2-benzofuranyl)-2-oxazoline.
Thiophene Derivatives: Compounds like 2-thiophenecarboxaldehyde and 2-thiophenemethanol.
Uniqueness
N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide is unique due to its combination of benzofuran and thiophene rings, along with the presence of a sulfonamide group.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S2/c16-14-5-6-15(22-14)23(19,20)17-8-7-11(18)13-9-10-3-1-2-4-12(10)21-13/h1-6,9,11,17-18H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJFBCYRZNDHAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CCNS(=O)(=O)C3=CC=C(S3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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